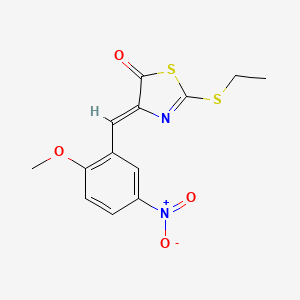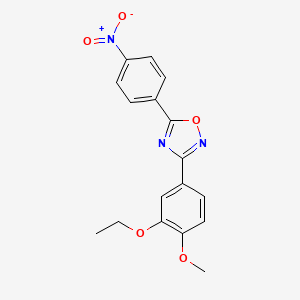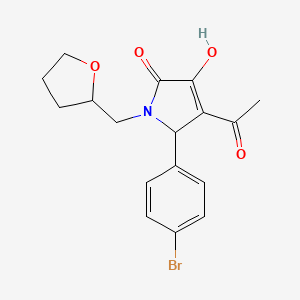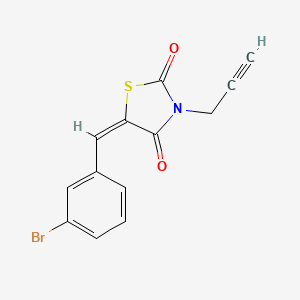
2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its antibacterial, antifungal, and anticancer properties, making it an attractive candidate for drug development.
作用機序
The mechanism of action of 2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not yet fully understood. However, studies suggest that it may inhibit bacterial growth by interfering with the synthesis of bacterial cell walls. It has also been proposed that this compound may exert its antifungal activity by disrupting fungal cell membranes.
Biochemical and Physiological Effects
Studies have shown that 2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one exhibits low toxicity towards mammalian cells, making it a promising candidate for drug development. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its potent antibacterial and antifungal activity. This makes it an attractive candidate for studying the mechanisms of bacterial and fungal growth and developing new drugs to combat these infections. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research involving 2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of new drugs based on this compound for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as cancer and inflammation. Finally, exploring alternative, more efficient synthesis methods for this compound may also be an area of future research.
合成法
The synthesis of 2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one can be achieved through a multistep reaction involving the condensation of 2-aminothiazole with 2-methoxy-5-nitrobenzaldehyde, followed by the addition of ethanethiol and cyclization of the resulting intermediate.
科学的研究の応用
2-(ethylthio)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in the field of medicine. Research has shown that this compound exhibits potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to possess antifungal activity against Candida albicans and Cryptococcus neoformans.
特性
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-3-20-13-14-10(12(16)21-13)7-8-6-9(15(17)18)4-5-11(8)19-2/h4-7H,3H2,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBPBYVMBICBNT-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(ethylsulfanyl)-4-(2-methoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine](/img/structure/B5038327.png)

![8-[2-(2-tert-butylphenoxy)ethoxy]quinoline](/img/structure/B5038334.png)

![2-benzyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5038347.png)
![2-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5038368.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5038376.png)

![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5038409.png)



![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5038430.png)